Methyl 5-bromo-2-cyano-4-fluorophenylacetate
Overview
Description
Methyl 5-bromo-2-cyano-4-fluorophenylacetate is an organic compound with the molecular formula C10H7BrFNO2 It is a derivative of phenylacetate, featuring bromine, cyano, and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-cyano-4-fluorophenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyano-4-fluorophenylacetic acid, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and a catalyst such as iron or aluminum chloride to facilitate the reaction. The esterification step can be achieved using methanol in the presence of a strong acid like sulfuric acid or a base like sodium methoxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-cyano-4-fluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted phenylacetates with various functional groups.
Reduction: Conversion of the cyano group to primary amines.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Scientific Research Applications
Methyl 5-bromo-2-cyano-4-fluorophenylacetate is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Potential use in the development of new drugs targeting specific enzymes or receptors.
Industry: As a precursor in the manufacture of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-cyano-4-fluorophenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the cyano and fluorine groups can enhance binding affinity and specificity to target molecules, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Methyl 5-bromo-2-cyano-4-chlorophenylacetate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 5-bromo-2-cyano-4-methylphenylacetate: Contains a methyl group instead of fluorine.
Methyl 5-bromo-2-cyano-4-nitrophenylacetate: Features a nitro group instead of fluorine.
Uniqueness: Methyl 5-bromo-2-cyano-4-fluorophenylacetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound particularly valuable in drug design and development.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-(5-bromo-2-cyano-4-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)4-6-2-8(11)9(12)3-7(6)5-13/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJZQFMVVZMARG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1C#N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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